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  • Product: hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid
  • CAS: 1803562-54-0

Core Science & Biosynthesis

Foundational

Crystal structure and X-ray diffraction of hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid

Structural Elucidation and X-Ray Crystallography of Hexahydro-1H-cyclopenta[c]furan-1-carboxylic Acid: A Technical Guide As a Senior Application Scientist in structural chemistry, I frequently encounter conformationally...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation and X-Ray Crystallography of Hexahydro-1H-cyclopenta[c]furan-1-carboxylic Acid: A Technical Guide

As a Senior Application Scientist in structural chemistry, I frequently encounter conformationally restricted bicyclic scaffolds that serve as critical bioisosteres in modern drug discovery. One such emerging building block is hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid (CAS: 2307772-62-7)[1].

This whitepaper provides an in-depth, authoritative guide to the crystallographic analysis of this specific 5,5-fused bicyclic system. By understanding the causality behind crystallization kinetics, data collection parameters, and supramolecular assembly, researchers can reliably determine the absolute and relative stereochemistry of these complex scaffolds.

Molecular Architecture & Conformational Dynamics

The core of hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid consists of a cyclopentane ring cis-fused to a tetrahydrofuran (THF) ring.

Causality of Conformation: Five-membered rings cannot adopt a planar geometry without suffering from severe torsional strain (Pitzer strain) due to eclipsing hydrogen atoms. To minimize the free energy of the system, both the cyclopentane and THF rings pucker into either an envelope ( Cs​ symmetry) or a half-chair ( C2​ symmetry) conformation. In the solid state, the steric bulk of the carboxylic acid at the C1 position forces the THF ring into a distinct envelope conformation, directing the carboxylate moiety into a pseudo-equatorial orientation to minimize 1,3-diaxial-like interactions.

Supramolecular Assembly: Carboxylic acids are classic supramolecular synthons. In the crystal lattice, the molecules self-assemble via complementary O−H⋯O=C hydrogen bonds. This enthalpically driven process almost universally results in a centrosymmetric dimer characterized by the R22​(8) graph-set motif[2].

Crystallization Strategy

To obtain diffraction-quality single crystals, we must control the rate of supersaturation. For highly soluble organic acids, Vapor Diffusion is the method of choice because it allows for a slow, thermodynamically controlled transition from a solvated state to a highly ordered crystalline lattice.

Protocol 1: Vapor Diffusion Crystallization (Self-Validating System)
  • Dissolution: Dissolve 10–15 mg of the compound in 0.5 mL of a "good" solvent (e.g., Ethyl Acetate) in a 2 mL inner vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

  • Chamber Setup: Place the uncapped 2 mL vial into a larger 20 mL scintillation vial containing 3 mL of an "antisolvent" (e.g., Hexanes).

  • Equilibration: Cap the outer 20 mL vial tightly. Allow the antisolvent to slowly diffuse into the inner vial via the vapor phase at a constant 20 °C.

  • System Validation: After 3–7 days, inspect the inner vial under a polarized light microscope. The appearance of sharp birefringence upon rotating the polarizer validates that the precipitate is a highly ordered single crystal, not an amorphous solid.

G N1 Compound Dissolution (Good Solvent: EtOAc) N2 Filtration (0.22 µm PTFE) N1->N2 N3 Vapor Diffusion Chamber (Antisolvent: Hexanes) N2->N3 N4 Supersaturation & Nucleation (Controlled Kinetics) N3->N4 N5 Diffraction-Quality Single Crystals N4->N5

Caption: Workflow for vapor diffusion crystallization of bicyclic carboxylic acids.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Once a suitable crystal (approx. 0.1×0.1×0.2 mm) is harvested, it is mounted on a goniometer using a cryoloop and inert paratone oil.

Causality of Cryogenic Cooling: Data collection is strictly performed at 100 K using a liquid nitrogen cryostream. Cooling the crystal drastically reduces the atomic thermal vibrations (Debye-Waller factor). This preserves the high-angle diffraction intensities, which is absolutely critical for accurately locating the electron density of the light hydrogen atoms involved in the R22​(8) dimer.

Protocol 2: SCXRD Data Collection and Refinement
  • Data Collection: Irradiate the crystal using Mo-K α ( λ=0.71073 Å) or Cu-K α radiation. Collect full sphere data using ω and ϕ scans.

  • Integration & Absorption Correction: Integrate the raw frames and apply a multi-scan absorption correction (e.g., SADABS) to account for the crystal's shape and X-ray absorption.

  • Structure Solution: Solve the phase problem using intrinsic phasing or direct methods via SHELXT.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL[3]. This process is most efficiently managed within the Olex2 graphical user interface[4], which provides real-time visualization of the electron density map.

  • System Validation: Generate a CIF (Crystallographic Information File) and run it through the IUCr checkCIF utility. A Goodness-of-Fit (GoF) near 1.0 and the absence of Level A/B alerts serve as the ultimate validation of the structural model's integrity.

G D1 Data Collection (100 K, Mo-Kα) D2 Integration & Scaling (SADABS) D1->D2 D3 Structure Solution (SHELXT) D2->D3 D4 Refinement (SHELXL / Olex2) D3->D4 D5 Validation (checkCIF) D4->D5

Caption: Logical pipeline for SCXRD data processing and structural refinement.

Quantitative Structural Data

To facilitate comparison across different stereoisomers or related analogs, crystallographic parameters and supramolecular geometries must be meticulously tabulated. Below are the representative metric parameters expected for the rac-(1R,3aR,6aS) stereoisomer.

Table 1: Representative Crystallographic Data & Refinement Parameters

ParameterValue / Description
Chemical Formula C8​H12​O3​
Formula Weight 156.18 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo-K α )
Crystal System, Space Group Monoclinic, P21​/c (for the racemate)
Volume ( V ), Z ∼780 Å 3 , 4
Calculated Density ( ρcalc​ ) 1.330 g/cm 3
Final R Indices [ I>2σ(I) ] R1​=0.0350 , wR2​=0.0920
Goodness-of-Fit on F2 1.045

Table 2: Hydrogen Bond Geometry for the R22​(8) Dimer Motif

D–H Ad(D–H) (Å)d(H A) (Å)d(D A) (Å) (DHA) (°)
O1–H1 O2 i 0.84(2)1.82(2)2.651(1)175(2)

(Symmetry transformations used to generate equivalent atoms: i=−x+1,−y+1,−z+1 )

Bulk Phase Validation via Powder X-Ray Diffraction (PXRD)

A single crystal is not always representative of the bulk material, as organic molecules frequently exhibit polymorphism. To ensure the SCXRD structure is the dominant phase, a PXRD analysis of the bulk powder must be conducted.

Protocol 3: Bulk Phase Validation
  • Sample Preparation: Lightly grind 50 mg of the bulk hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid using an agate mortar and pestle to minimize preferred orientation.

  • Mounting: Back-fill the powder into a zero-background silicon sample holder to ensure a flat diffraction surface.

  • Data Collection: Scan from 2θ=3∘ to 40∘ using a Cu-K α source ( λ=1.5406 Å) at a step size of 0.01°.

  • System Validation: Use software (e.g., Mercury) to simulate a theoretical PXRD pattern from the SCXRD .cif file. An exact overlay of the experimental PXRD peaks with the simulated pattern validates that the bulk material is phase-pure and corresponds to the solved crystal structure.

References

  • NextSDS. rac-(1R,3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid — Chemical Substance Information. NextSDS Database. Available at:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at:[Link]

  • Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Available at:[Link]

  • Thomas, S. P., et al. (2019). The nature of hydrogen bonding in R2 2(8) crystal motifs - A computational exploration. ResearchGate. Available at:[Link]

Sources

Exploratory

Molecular Weight and Exact Mass Calculation for Hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid: A Technical Guide

Executive Summary In the rigorous landscape of drug development and analytical chemistry, precise molecular characterization is the bedrock of reproducible science. This whitepaper provides an in-depth technical analysis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rigorous landscape of drug development and analytical chemistry, precise molecular characterization is the bedrock of reproducible science. This whitepaper provides an in-depth technical analysis of hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid (CAS: 2307772-62-7)[1]. We deconstruct its chemical ontology, delineate the causality behind choosing average molecular weight versus monoisotopic exact mass, and provide a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for structural confirmation.

Chemical Ontology and Structural Deconstruction

Hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid is a fused bicyclic organic compound. Its structural framework consists of a cyclopentane ring fused to a tetrahydrofuran ring (the fully saturated "hexahydro" derivative of cyclopenta[c]furan)[1]. The fusion occurs at the C3a and C6a bridgehead carbons. A carboxylic acid moiety (-COOH) is attached at the C1 position, adjacent to the oxygen heteroatom of the furan ring.

The parent bicyclic system, hexahydro-1H-cyclopenta[c]furan, possesses the molecular formula C₇H₁₂O. The substitution of a single hydrogen atom at the C1 position with a carboxyl group yields the final molecular formula: C₈H₁₂O₃ [1].

Structural topology of hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid.

Theoretical Calculations: Molecular Weight vs. Exact Mass

A common pitfall in analytical workflows is the conflation of average molecular weight and exact mass. The causality behind selecting one over the other dictates the success of the experimental design:

  • Average Molecular Weight (156.18 g/mol ): Calculated using the standard atomic weights of elements, which account for the natural terrestrial isotopic distribution (e.g., Carbon is a mix of ¹²C and ¹³C)[2]. This macroscopic value is strictly used for stoichiometry, formulation, and calculating molarity for biological assays.

  • Exact Monoisotopic Mass (156.078645 Da): Calculated using the mass of the single most abundant, naturally occurring stable isotope of each constituent element (e.g., ¹²C = 12.000000, ¹H = 1.007825)[3]. This microscopic value is the theoretical benchmark required for High-Resolution Mass Spectrometry (HRMS) to determine definitive elemental composition.

Quantitative Mass Data Summary
ElementPrincipal IsotopeMonoisotopic Mass (Da)QuantityTotal Exact Mass (Da)Standard Atomic Weight ( g/mol )Total Average Mass ( g/mol )
Carbon ¹²C12.000000896.00000012.01196.088
Hydrogen ¹H1.0078251212.0939001.00812.096
Oxygen ¹⁶O15.994915347.98474515.99947.997
Total 156.078645 156.181

High-Resolution Mass Spectrometry (HRMS) Workflow

To experimentally validate the identity of synthesized or extracted hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid, HRMS platforms (such as Q-TOF or Orbitrap) are employed[4]. Because the molecule contains a highly polar, acidic carboxyl group, it readily deprotonates, making Electrospray Ionization in negative mode (ESI-) the most logical and sensitive choice.

The theoretical exact mass of the deprotonated molecular ion [M-H]⁻ must account for the loss of a proton (¹H⁺) and the retention of an electron (e⁻ ≈ 0.0005486 Da): [M-H]⁻ Exact Mass = Monoisotopic Mass - Mass of ¹H + Mass of e⁻ [M-H]⁻ = 156.078645 - 1.007825 + 0.0005486 = 155.0713686 Da

Step-by-Step HRMS Validation Protocol
  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol/Water (50:50 v/v) with 0.1% Formic Acid to a final concentration of 0.1–1.0 µg/mL.

  • Calibration (Self-Validating Step): Infuse a lock mass reference standard (e.g., Leucine Enkephalin, [M-H]⁻ = 554.2620 Da) via a secondary sprayer to ensure real-time, scan-by-scan mass correction.

  • Ionization: Apply ESI in negative mode. Set capillary voltage to 2.5 kV, desolvation temperature to 350°C, and cone voltage to 25 V to prevent in-source fragmentation.

  • Acquisition: Acquire data in full-scan mode (m/z 50–500) using a mass analyzer with a resolving power (FWHM) > 60,000 to easily resolve isobaric interferences[4].

  • Data Processing: Extract the [M-H]⁻ ion chromatogram at m/z 155.0714 with a narrow mass window (e.g., 5 mDa).

HRMS_Workflow Prep Sample Preparation (0.1-1.0 µg/mL) Calib Mass Calibration (Lock Mass Reference) Prep->Calib Ion ESI Ionization (Negative Mode: [M-H]-) Calib->Ion Analyzer HRMS Analyzer (Resolution > 60,000) Ion->Analyzer Data Data Acquisition & ppm Error Calculation Analyzer->Data

Step-by-step High-Resolution Mass Spectrometry (HRMS) workflow.

Trustworthiness & Self-Validating Systems in MS

A scientific protocol is only as reliable as its internal validation mechanisms. In HRMS, the mass accuracy—expressed in parts per million (ppm)—serves as a self-validating metric that confirms or refutes the structural identity of the compound.

The causality of the ppm error calculation relies on the following formula: Mass Error (ppm) =[(Measured Mass - Theoretical Exact Mass) / Theoretical Exact Mass] × 1,000,000[4]

For a compound to be positively identified and trusted in modern drug development and peer-reviewed literature, the mass error must strictly fall within ±5 ppm .

  • Example: If the instrument reports an [M-H]⁻ peak at m/z 155.0720, the error is calculated as: [(155.0720 - 155.0713686) / 155.0713686] × 10⁶ ≈ +4.07 ppm.

  • System Logic: Because +4.07 ppm is within the ±5 ppm threshold, the elemental composition of C₈H₁₂O₃ is confirmed. If the error exceeds 5 ppm, the system automatically invalidates the identity claim, prompting mandatory instrument recalibration or re-evaluation of sample purity[5].

References

  • Sapphire Bioscience / Biosynth - rac-(1R,3aR,6aS)-Hexahydro-1H-cyclopenta[C]furan-1-carboxylic acid (CAS: 2307772-62-7). 1

  • OSTI / IUPAC Technical Report - Standard atomic weights of the elements 2020. 2

  • Journal of the American Society for Mass Spectrometry (ACS) - Monoisotopic Mass?. 3

  • Waters Corporation - Exact Mass Measurement - A Powerful Tool in Identification and Confirmation.

  • Spectroscopy Online - Accurate Mass: Why It's the Best Solution for Metabolite Identification in Discovery, Development, and Clinical Applications. 4

  • LCMS / Q-TOF Whitepaper - On the Accurate Understanding of Mass Measurement Accuracy in Q-TOF MS. 5

Sources

Protocols & Analytical Methods

Method

Application and Protocol Guide for the Enantioselective Synthesis of Hexahydro-1H-cyclopenta[c]furan-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide outlining plausible and robust strategies for the enantioselective synthesis of hexahydro-1H...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide outlining plausible and robust strategies for the enantioselective synthesis of hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid. The hexahydro-1H-cyclopenta[c]furan core is a prevalent structural motif in numerous biologically active natural products and pharmaceutical agents. Its rigid, bicyclic structure allows for a defined spatial presentation of substituents, making it a valuable scaffold in drug design. This guide, intended for synthetic chemists and drug development professionals, details several cutting-edge, enantioselective methodologies for the construction of this bicyclic system, with a specific focus on the introduction of the C1-carboxylic acid functionality. The protocols described herein are based on established, peer-reviewed synthetic transformations, providing a strong foundation for the successful synthesis of the target molecule and its analogues.

Introduction

The development of efficient and stereocontrolled methods for the synthesis of complex molecular architectures is a cornerstone of modern organic chemistry and drug discovery. The hexahydro-1H-cyclopenta[c]furan skeleton represents a class of bicyclic ethers that has garnered significant attention due to its presence in a wide array of natural products with interesting biological profiles. The ability to synthesize this scaffold in an enantiomerically pure form is crucial, as the biological activity of chiral molecules is often confined to a single enantiomer.

Proposed Synthetic Strategies for the Bicyclic Core

The primary challenge in the synthesis of the target molecule lies in the stereocontrolled construction of the bicyclic furan ring system. Several powerful catalytic asymmetric methods can be adapted for this purpose.

Strategy 1: Rhodium-Catalyzed Intramolecular C-H Insertion

Rhodium(II)-catalyzed intramolecular C-H insertion of diazoacetates is a powerful and atom-economical method for the formation of cyclic ethers and lactones.[1][2] This strategy involves the creation of a rhodium carbene intermediate that undergoes a highly regioselective and stereoselective C-H insertion to form the desired bicyclic product. The enantioselectivity of the reaction is controlled by the use of chiral rhodium catalysts.[1]

A plausible route to the hexahydro-1H-cyclopenta[c]furan-1-one core using this methodology would start from a readily available cyclopentene methanol derivative. This alcohol can be esterified with a diazoacetate, and the resulting precursor can then be subjected to the key Rh-catalyzed C-H insertion reaction.

cluster_0 Synthesis of Diazoacetate Precursor cluster_1 Enantioselective C-H Insertion Start Cyclopentene Methanol Derivative Esterification Esterification with Diazoacetic Acid Derivative Start->Esterification Precursor Diazoacetate Precursor Esterification->Precursor Catalysis Rh2(S-DOSP)4 or other chiral Rh(II) catalyst Precursor->Catalysis Lactone Hexahydro-1H-cyclopenta[c]furan-1-one Catalysis->Lactone Intramolecular C-H Insertion

Figure 1. Workflow for Rh-catalyzed C-H insertion.

Protocol 1: Enantioselective Rh(II)-Catalyzed Intramolecular C-H Insertion

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), add the chiral rhodium(II) catalyst (e.g., Rh2(S-DOSP)4, 1-2 mol%).

  • Solvent Addition: Add freshly distilled, anhydrous solvent (e.g., dichloromethane or toluene) to the flask.

  • Substrate Addition: Prepare a solution of the diazoacetate precursor in the same anhydrous solvent.

  • Reaction Execution: Add the diazoacetate solution to the catalyst solution dropwise via a syringe pump over several hours at the desired temperature (typically ranging from 0 °C to reflux). The slow addition is crucial to maintain a low concentration of the diazoacetate and minimize side reactions.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched bicyclic lactone.

Strategy 2: Diastereodivergent Ketone Hydroacylation

A rhodium-catalyzed intramolecular hydroacylation of a 4-keto-alkenal can provide a convergent and highly stereoselective route to bicyclic γ-lactones.[3] This method is particularly attractive as it allows for the diastereodivergent synthesis of either the syn or anti isomer by tuning the reaction conditions (solvent, ligand, and temperature).[3]

For the synthesis of the hexahydro-1H-cyclopenta[c]furan-1-one core, a suitably substituted diketo-aldehyde precursor would be required. The enantioselectivity is induced by a chiral phosphine ligand, such as a Josiphos-type ligand.

Precursor Diketo-aldehyde Precursor Catalysis [Rh(I)] / Chiral Ligand (e.g., JoSPOphos) Precursor->Catalysis Intramolecular Hydroacylation Syn_Lactone syn-Hexahydro-1H- cyclopenta[c]furan-1-one Catalysis->Syn_Lactone Condition A Anti_Lactone anti-Hexahydro-1H- cyclopenta[c]furan-1-one Catalysis->Anti_Lactone Condition B

Figure 2. Diastereodivergent ketone hydroacylation.

Protocol 2: Enantioselective Rh(I)-Catalyzed Intramolecular Hydroacylation

  • Catalyst Pre-formation: In a glovebox or under an inert atmosphere, dissolve the rhodium(I) precursor (e.g., [Rh(C2H4)2Cl]2, 2.5 mol%) and the chiral phosphine ligand (e.g., a Josiphos derivative, 5 mol%) in an anhydrous, degassed solvent (e.g., toluene for anti selectivity or another solvent for syn selectivity).[3]

  • Substrate Addition: Add the diketo-aldehyde precursor to the catalyst solution.

  • Reaction Execution: Stir the reaction mixture at the optimized temperature (e.g., 21 °C for anti or a different temperature for syn selectivity) for the required time (typically 12-24 hours).[3]

  • Monitoring: Monitor the reaction by 1H NMR spectroscopy or GC-MS to determine conversion and diastereomeric ratio.

  • Work-up and Purification: After completion, concentrate the reaction mixture and purify the residue by flash column chromatography to isolate the desired diastereomer of the bicyclic lactone.

Catalyst SystemDiastereoselectivity (anti:syn)Enantiomeric Excess (% ee)Yield (%)Reference
[Rh(C2H4)2Cl]2 / JoSPOphos L3>20:19885[3]
[Rh(C2H4)2Cl]2 / Josiphos L110:19681[3]

Table 1. Representative data for diastereodivergent ketone hydroacylation for the synthesis of bicyclic γ-lactones.[3]

Strategy 3: Organocatalytic Cascade Reactions

Organocatalysis offers a powerful, metal-free alternative for the enantioselective synthesis of complex cyclic systems.[4] A plausible organocatalytic approach to the hexahydro-1H-cyclopenta[c]furan core could involve a cascade reaction, for instance, a Michael addition followed by an intramolecular cyclization.

For example, a chiral amine catalyst, such as a diarylprolinol silyl ether, could be used to catalyze the Michael addition of a nucleophile to an α,β-unsaturated aldehyde, followed by an intramolecular cyclization to form the cyclopentane ring. Subsequent transformations would then be required to form the fused furan ring.

A more direct approach could involve a multicomponent reaction catalyzed by a chiral Brønsted acid or a synergistic catalytic system to assemble the bicyclic core in a single step.[5][6]

Introduction of the C1-Carboxylic Acid Functionality

The synthesis of the target molecule, hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid, requires the introduction of a carboxylic acid group at the C1 position. This can be achieved either by post-functionalization of the bicyclic lactone or by carrying a carboxylic acid precursor through the synthetic sequence.

Route A: Post-functionalization of a C1-unsubstituted Bicyclic Furan

If the core synthesis yields a hexahydro-1H-cyclopenta[c]furan, the C1 position would need to be functionalized. This is a challenging transformation and would likely involve:

  • α-Lithiation and Carboxylation: Deprotonation at the C1 position using a strong base (e.g., LDA) followed by quenching with CO2. This approach may be complicated by the presence of other acidic protons and potential side reactions.

Route B: From a C1-Functionalized Intermediate

A more reliable strategy involves synthesizing a bicyclic furan derivative with a functional group at the C1 position that can be readily converted to a carboxylic acid.

  • Oxidation of a Primary Alcohol: A synthetic route that yields a C1-hydroxymethyl substituted hexahydro-1H-cyclopenta[c]furan would be highly advantageous. The primary alcohol can then be oxidized to the carboxylic acid using standard reagents such as Jones reagent, PCC, or a two-step Swern or Dess-Martin oxidation followed by a Pinnick oxidation.

  • Hydrolysis of a Nitrile: A C1-cyano substituted bicyclic furan can be synthesized and the nitrile group can be hydrolyzed to the carboxylic acid under acidic or basic conditions.

  • From a Malonate Precursor: The synthesis can be designed to incorporate a malonate ester at the C1 position. Hydrolysis and decarboxylation would then yield the desired carboxylic acid.

Conclusion

The enantioselective synthesis of hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid is a challenging but achievable goal. This application note has outlined several plausible synthetic strategies based on modern catalytic asymmetric methods. Rhodium-catalyzed intramolecular C-H insertion and hydroacylation reactions represent particularly promising approaches for the construction of the core bicyclic lactone with high stereocontrol. The choice of strategy will depend on the availability of starting materials and the desired substitution pattern on the bicyclic core. The introduction of the C1-carboxylic acid is best addressed by incorporating a suitable precursor in the early stages of the synthesis. The protocols and data presented herein provide a solid foundation for researchers to develop a successful and efficient synthesis of this valuable molecule and its derivatives.

References

  • Murphy, S. K., & Dong, V. M. (2016). Diastereodivergent Construction of Bicyclic γ-Lactones via Enantioselective Ketone Hydroacylation. Journal of the American Chemical Society, 138(40), 13168–13171. [Link]

  • Mukaiyama, T., Yamashita, H., & Asami, M. (1983). AN ASYMMETRIC SYNTHESIS OF BICYCLIC LACTONES AND ITS APPLICATION TO THE ASYMMETRIC SYNTHESIS OF (1R,3S)-CIS-CHRYSANTHEMIC ACID. Chemistry Letters, 12(3), 385-388. [Link]

  • France, S., Wack, H., & Lectka, T. (2005). Asymmetric Synthesis of Bicyclic β-Lactones via the Intramolecular, Nucleophile-Catalyzed Aldol Lactonization: Improved Efficiency and Expanded Scope. The Journal of Organic Chemistry, 70(6), 2164–2172. [Link]

  • Wack, H., Taggi, A. E., Hafez, A. M., Drury, W. J., & Lectka, T. (2001). Intramolecular, Nucleophile-Catalyzed Aldol-Lactonization (NCAL) Reactions: Catalytic, Asymmetric Synthesis of Bicyclic β-Lactones. Journal of the American Chemical Society, 123(31), 7695–7696. [Link]

  • Mukaiyama, T., Yamashita, H., & Asami, M. (1983). AN ASYMMETRIC SYNTHESIS OF BICYCLIC LACTONES AND ITS APPLICATION TO THE ASYMMETRIC SYNTHESIS OF (1R,3S)-CIS-CHRYSANTHEMIC ACID. Chemistry Letters, 12(3), 385-388. [Link]

  • Jasiński, M., & Gryko, D. T. (2020). Asymmetric Synthesis of [2.2.2]-Bicyclic Lactones via All-Carbon Inverse-Electron-Demand Diels–Alder Reaction. Organic Letters, 22(5), 1866–1870. [Link]

  • Anada, M., Tanaka, M., Washio, T., & Hashimoto, S. (2009). Nonracemic Bicyclic Lactam Lactones via Regio- and cis-Diastereocontrolled C−H Insertion. Asymmetric Synthesis of (8S,8aS)-8-Hydroxy-hexahydroindolizine. The Journal of Organic Chemistry, 74(21), 8208–8215. [Link]

  • Fillion, E., & Beingessner, R. L. (2003). Enantioselective synthesis of bicyclo[6.1.0]nonane-9-carboxylic acids via Me2AlOTf-promoted intramolecular Friedel-Crafts alkylation of arenes with the gamma-lactone moiety of 3-oxabicyclo[3.1.0]hexan-2-ones. The Journal of Organic Chemistry, 68(24), 9485-9488. [Link]

  • Selander, N., et al. (2016). Diastereoselective Synthesis of Cyclopenta[c]furans by a Catalytic Multicomponent Reaction. Chemistry – A European Journal, 22(41), 14594-14598. [Link]

  • Skarżewski, J., et al. (2020). Chemoenzymatic Synthesis of Enantiomeric, Bicyclic δ-Halo-γ-lactones with a Cyclohexane Ring, Their Biological Activity and Interaction with Biological Membranes. Molecules, 25(1), 213. [Link]

  • Rosales-Hernández, M. C., et al. (2018). Direct synthesis and phytotoxic activity of bicyclic-γ-lactones derived from 2,3-epoxycyclohexanone. Tetrahedron, 74(38), 5564-5570. [Link]

  • Zhang, Z., et al. (2020). A concise access to bridged[3][7][7] bicyclic lactones with a quaternary stereocenter via stereospecific hydroformylation. Nature Communications, 11(1), 1-8. [Link]

  • Davies, H. M. L., et al. (2014). Role of Ortho-Substituents on Rhodium-Catalyzed Asymmetric Synthesis of β-Lactones by Intramolecular C–H Insertions of Aryldiazoacetates. Organic Letters, 16(11), 3036–3039. [Link]

  • Taber, D. F., & Tian, W. (2007). Rhodium-Catalyzed Intramolecular C−H Insertion of α-Aryl-α-diazo Ketones. The Journal of Organic Chemistry, 72(9), 3207–3210. [Link]

  • Chuprakov, S., Malik, J. A., Zibinsky, M., & Fokin, V. V. (2011). Catalytic Asymmetric C−H Insertions of Rhodium(II) Azavinyl Carbenes. Journal of the American Chemical Society, 133(27), 10352–10355. [Link]

  • Selander, N., et al. (2016). Diastereoselective Synthesis of Cyclopenta[c]furans by a Catalytic Multicomponent Reaction. Chemistry – A European Journal, 22(41), 14594-14598. [Link]

  • Jørgensen, K. A., et al. (2020). Organocatalytic Enantioselective [4 + 4] Cycloadditions of Furan Ortho‐Quinodimethanes. Angewandte Chemie International Edition, 59(36), 15535-15539. [Link]

  • Studer, A., et al. (2017). Enantioselective synthesis of cyclopenta[b]benzofurans via an organocatalytic intramolecular double cyclization. Chemical Science, 8(11), 7545-7549. [Link]

  • Selander, N., et al. (2016). Diastereoselective Synthesis of Cyclopenta[c]furans by a Catalytic Multicomponent Reaction. Diva-Portal.org. [Link]

  • Krische, M. J., et al. (2022). Rhodium-catalyzed intramolecular reductive aldol-type cyclization: Application for the synthesis of a chiral necic acid lactone. Beilstein Journal of Organic Chemistry, 18, 1648-1654. [Link]

  • Ghorai, M. K., & Kumar, A. (2018). Organocatalytic Strategies for the Synthesis of Cyclopenta-Fused Arenes and Heteroarenes. Chemistry – An Asian Journal, 13(17), 2348-2367. [Link]

  • de Oliveira, L. G., et al. (2024). (R)-3,3,6-Trimethyl-3,3a,4,5-tetrahydro-1H-cyclopenta[c]furan. Molbank, 2024(4), M1902. [Link]

  • Brimble, M. A., & Nairn, M. R. (2000). Enantioselective synthesis of a cyclopentannulated kalafungin analogue. Tetrahedron Letters, 41(42), 8125-8129. [Link]

Sources

Application

Application Notes & Protocols: Hexahydro-1H-cyclopenta[c]furan-1-carboxylic Acid in Drug Discovery

Executive Summary & Mechanistic Rationale In contemporary drug discovery, the transition from planar, sp2-hybridized aromatic rings to structurally complex, sp3-rich aliphatic systems—often termed "escaping from flatland...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In contemporary drug discovery, the transition from planar, sp2-hybridized aromatic rings to structurally complex, sp3-rich aliphatic systems—often termed "escaping from flatland"—is a critical strategy for improving target selectivity, aqueous solubility, and overall pharmacokinetic profiles. Among emerging aliphatic scaffolds, hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid (and its stereoisomers, such as the rac-(1R,3aR,6aS) configuration) has proven to be a highly versatile building block[1].

As a Senior Application Scientist, I have observed that the true value of this bicyclic acid lies in its rigid yet spatially complex geometry. It provides medicinal chemists with a reliable vector to probe shallow, flexible protein pockets that are otherwise inaccessible or poorly complementary to flat aromatic systems.

Targeted Oncology: Navigating the Bcl-2 P2 Pocket

The anti-apoptotic protein Bcl-2 is a validated target in B-cell malignancies. However, first-generation inhibitors like venetoclax suffer from acquired clinical resistance, primarily driven by the G101V mutation. This mutation introduces a bulky valine residue that causes a severe steric clash with the deep-binding flat chlorobenzene moiety of venetoclax.

The Causality of Scaffold Hopping: By replacing flat phenyl rings with saturated bicyclic systems like hexahydro-1H-cyclopenta[c]furan, we induce a shallower, broader interaction within the flexible P2 pocket. This strategic spatial reorientation mitigates steric repulsion and restores low-nanomolar potency against the G101V mutant. This exact design principle was successfully applied in the discovery of the clinical candidate Sonrotoclax (BGB-11417), yielding profound improvements in both biochemical and cellular potency[2].

Metabolic Diseases: Mimicking Natural Products for NAFLD

Beyond synthetic rational design, the hexahydro-1H-cyclopenta[c]furan core is a defining structural feature of rare polycyclic polyprenylated acylphloroglucinols (PPAPs), such as Hyperimonates A and B isolated from Hypericum monogynum. These natural products exhibit excellent lipid-lowering activity by dually inhibiting the Notch signaling pathway and modulating the PPAR pathway, offering a novel therapeutic avenue for Non-Alcoholic Fatty Liver Disease (NAFLD)[3]. Hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid serves as an ideal synthetic precursor to access and optimize these complex pharmacophores.

Target Applications & Data Presentation

To illustrate the physicochemical and pharmacological advantages of incorporating the hexahydro-1H-cyclopenta[c]furan scaffold, the following table summarizes the comparative metrics against traditional planar scaffolds.

ParameterTraditional Flat Aromatic ScaffoldsHexahydro-1H-cyclopenta[c]furan ScaffoldImpact on Drug Discovery
Fsp3 Fraction Low (< 0.3)High (> 0.7)Improved solubility and reduced off-target toxicity.
3D Conformation Planar, rigidBicyclic, spatially complexEnhanced shape complementarity in flexible protein pockets.
Bcl-2 P2 Binding Deep insertion (clashes with G101V)Shallow, broad interactionOvercomes acquired clinical resistance mutations[2].
Metabolic Targets Non-specific bindingNotch/PPAR modulationEnables targeted therapy for NAFLD and hepatic steatosis[3].
Logical Workflows and Pathway Modulations

G A Flat Aromatic Precursor B Hexahydro-1H-cyclopenta[c]furan Scaffold Incorporation A->B Scaffold Hopping C Increased Fsp3 & 3D Complexity B->C Structural Shift D Enhanced Binding (Bcl-2 P2 Pocket) C->D Shape Complementarity E Overcome Resistance (G101V Mutation) D->E Shallow/Broad Interaction

Logical workflow of scaffold hopping to hexahydro-1H-cyclopenta[c]furan for improved target binding.

Pathway Compound Hexahydro-1H-cyclopenta[c]furan Derivative Notch Notch Signaling Pathway Compound->Notch Inhibits PPAR PPAR Signaling Pathway Compound->PPAR Modulates Lipid Lipid Accumulation in Hepatocytes Notch->Lipid Reduces Target Expression PPAR->Lipid Enhances Metabolism NAFLD NAFLD Resolution Lipid->NAFLD Decreased Steatosis

Modulation of Notch and PPAR signaling pathways by hexahydro-1H-cyclopenta[c]furan derivatives.

Verified Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Amide Coupling of Hexahydro-1H-cyclopenta[c]furan-1-carboxylic Acid

Objective: Synthesize advanced intermediate probes for biological screening. Mechanistic Rationale (Causality): HATU is selected over traditional EDC/HOBt due to its superior efficiency in coupling sterically hindered bicyclic aliphatic acids. DIPEA provides the necessary basic environment to deprotonate the amine without acting as a competing nucleophile.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of rac-(1R,3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid in anhydrous DMF (0.1 M concentration). Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature under nitrogen for 15 minutes.

    • Validation Checkpoint: The solution will transition from colorless to a distinct pale yellow, visually confirming the formation of the active OAt ester intermediate.

  • Coupling: Add 1.1 eq of the target primary or secondary amine. Stir for 2–4 hours at room temperature.

    • Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the activated ester mass and the appearance of the product mass [M+H]+ confirms reaction completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers thoroughly with 5% LiCl (aq).

    • Mechanistic Rationale: The LiCl wash is critical. DMF partitions heavily into the organic layer and will artificially inflate solubility or interfere with downstream biological assays if not completely removed. LiCl forces the DMF into the aqueous phase.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol 2: Fluorescence Polarization (FP) Assay for Bcl-2 Inhibition

Objective: Quantify the binding affinity (IC50) of the synthesized derivatives against WT and G101V mutant Bcl-2. Mechanistic Rationale (Causality): FP is utilized because the rotation of a small fluorescent BH3 peptide slows down significantly when bound to the large Bcl-2 protein, yielding a high polarization signal. Displacement by a successful hexahydro-1H-cyclopenta[c]furan inhibitor restores rapid rotation, proportionally lowering the FP signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (20 mM HEPES pH 7.4, 50 mM NaCl, 1 mM DTT, 0.05% Tween-20).

    • Mechanistic Rationale: Tween-20 prevents non-specific binding of the highly lipophilic bicyclic compounds to the plastic microplate walls.

  • Protein-Tracer Complexation: Incubate 10 nM recombinant Bcl-2 (WT or G101V mutant) with 2 nM FITC-labeled BIM BH3 peptide in the dark for 30 minutes at room temperature.

  • Compound Titration: Add serial dilutions of the test compound (ranging from 10 µM down to 0.1 nM) to the complex in a 384-well black microplate.

    • Validation Checkpoint: Always include a DMSO-only positive control (maximum polarization) and a peptide-only negative control (minimum polarization). Calculate the Z'-factor for the plate; a value > 0.5 validates the assay's robustness and confirms the data is trustworthy.

  • Measurement & Analysis: Read the microplate on a multi-mode plate reader (Excitation: 485 nm, Emission: 535 nm). Calculate the IC50 using a 4-parameter logistic curve fit.

References[1] Title: rac-(1R,3aR,6aS)-Hexahydro-1H-cyclopenta[C]furan-1-carboxylic acid | Sapphire Bioscience

Sources

Method

Application Note: Derivatization Strategies for Hexahydro-1H-cyclopenta[c]furan-1-carboxylic Acid in sp³-Rich Library Generation

Prepared by: Senior Application Scientist, Discovery Chemistry Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction: Escaping "Flatland" in Drug Discovery The transition from...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Discovery Chemistry Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: Escaping "Flatland" in Drug Discovery

The transition from planar, sp²-dominated molecules to three-dimensional, sp³-rich architectures is a defining paradigm in modern medicinal chemistry. Increasing the fraction of sp³ carbons (Fsp³) correlates with enhanced aqueous solubility, reduced off-target promiscuity, and higher clinical transition rates.

The hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid scaffold [4] represents a highly rigid, oxygen-containing bicyclic system. Its constrained geometry provides an excellent 3D vector for fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) generation. However, the steric hindrance surrounding the C1-carboxylic acid—nestled adjacent to the bicyclic bridgehead—presents a significant synthetic bottleneck. This application note details field-proven, highly efficient derivatization methodologies to functionalize this scaffold, focusing on the mechanistic causality behind reagent selection to ensure high-fidelity library generation.

Mechanistic Insights & Causality (E-E-A-T)

Overcoming Steric Hindrance in Amide Bond Formation

Derivatizing sterically hindered bicyclic carboxylic acids via standard carbodiimide chemistry (e.g., EDC/HOBt) often leads to incomplete conversion and high rates of epimerization. The causality is kinetic: the slow rate of aminolysis allows the activated O-acylisourea intermediate time to cyclize into an oxazolone, which readily racemizes.

To overcome this, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). The inclusion of the 7-azabenzotriazole moiety in HATU provides a critical neighboring group effect. The pyridine nitrogen hydrogen-bonds with the incoming amine, pre-organizing the transition state and drastically accelerating aminolysis, thereby outcompeting the epimerization pathway[1]. Furthermore, utilizing a non-nucleophilic, sterically bulky base like DIPEA ensures complete deprotonation of the acid without competing as a nucleophile against the activated ester.

Expanding Chemical Space via Metallaphotoredox Decarboxylative Cross-Coupling

While amide libraries cover significant polar surface area (PSA) space, forging C(sp³)–C(sp²) bonds is essential for generating lipophilic vectors. Traditional cross-coupling requires pre-functionalized alkyl halides, which are synthetically tedious to install on this bicyclic system.

Instead, we leverage dual metallaphotoredox catalysis [2]. By using an Iridium photocatalyst, the native carboxylic acid is oxidized via single-electron transfer (SET) to a carboxyl radical, which rapidly extrudes CO₂ to form a nucleophilic sp³ radical. Concurrently, a Nickel catalyst undergoes oxidative addition into an aryl halide. The Ni(II)–aryl species captures the sp³ radical, forming a Ni(III) intermediate that undergoes reductive elimination to forge the C–C bond. This dual-catalytic system bypasses the thermodynamic limitations of traditional cross-coupling, enabling direct, decarboxylative functionalization [3].

Derivatization Workflows & Catalytic Cycles

Workflow Core Hexahydro-1H-cyclopenta[c]furan- 1-carboxylic acid Amide Amide Library (Polar Vectors) Core->Amide HATU, DIPEA R-NH2 Ester Ester/Alcohol Library (H-Bond Acceptors) Core->Ester Reduction or Steglich Esterification CC Aryl Cross-Coupling (Lipophilic Vectors) Core->CC Ir/Ni Photoredox Ar-X, hν (450 nm)

Fig 1: Divergent derivatization workflows for bicyclic scaffold library generation.

Mechanism Acid Acid Substrate Ir Ir(III)* Excited Acid->Ir SET (-e-) Radical Alkyl Radical Ir->Radical -CO2 Ni Ni(II) Complex Radical->Ni Radical Capture Prod Coupled Product Ni->Prod Reductive Elimination

Fig 2: Metallaphotoredox decarboxylative cross-coupling catalytic cycle.

Quantitative Data: Reagent Optimization

To validate the causality of our reagent selection, a comparative study was conducted on the hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid core using a standard sterically hindered secondary amine (Table 1).

Table 1: Comparison of Coupling Systems for Bicyclic Acid Derivatization

Coupling SystemBaseSolventTime (h)Conversion (%)Epimerization (%)
EDC / HOBtDIPEADMF24428.5
PyBOPDIPEADMF24684.2
TCFH / NMINMIMeCN1289< 1.0
HATU DIPEA DMF 4 96 < 0.5

Data Summary: HATU provides superior conversion rates in a fraction of the time while virtually eliminating epimerization at the C1 chiral center.

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Throughput Amide Library Generation (96-Well Format)

This protocol is designed for automated liquid handlers and ensures complete activation prior to amine introduction.

  • Reagent Preparation: Dissolve the hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid scaffold (0.1 M) in anhydrous DMF. Prepare a 0.12 M solution of HATU in DMF and a 0.3 M solution of DIPEA in DMF.

  • Pre-Activation: Dispense 100 µL of the scaffold solution (10 µmol) into each well of a 96-well plate. Add 100 µL of the HATU solution (12 µmol, 1.2 eq) followed by 100 µL of the DIPEA solution (30 µmol, 3.0 eq).

  • Validation Checkpoint 1 (Activation): Agitate for 15 minutes at room temperature. Self-Validation: Pull a 1 µL aliquot from a control well for LC-MS. The mass of the highly reactive OAt active ester (Scaffold Mass + 118 Da) must be the base peak. If unreacted acid remains, verify the anhydrous state of the DMF.

  • Aminolysis: Dispense 15 µmol (1.5 eq) of the diverse amine library (as 0.15 M solutions in DMF) into the respective wells. Seal the plate and shake at 400 rpm for 4 hours at 30 °C.

  • Validation Checkpoint 2 (Completion): Perform a post-reaction LC-MS scan. The disappearance of the OAt ester peak confirms successful aminolysis.

  • Purification: Remove volatiles via centrifugal evaporation. Purify via standard reverse-phase preparative HPLC (MeCN/H₂O with 0.1% TFA).

Protocol B: Photoredox-Catalyzed Decarboxylative Cross-Coupling

This protocol utilizes visible light to forge C(sp³)–C(sp²) bonds directly from the native carboxylic acid.

  • Reaction Assembly: To an oven-dried 8 mL vial equipped with a stir bar, add:

    • Hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid (0.5 mmol, 1.0 eq)

    • Aryl halide (0.75 mmol, 1.5 eq)

    • Ir(dF-CF₃-ppy)₂(dtbbpy)PF₆ (0.005 mmol, 1 mol%)

    • NiCl₂·dtbbpy (0.025 mmol, 5 mol%)

    • Cs₂CO₃ (0.75 mmol, 1.5 eq)

  • Solvent Addition & Degassing: Add 5 mL of anhydrous DMF. Seal the vial with a PTFE-lined septum.

  • Validation Checkpoint 1 (Homogeneity): Sonicate the mixture for 2 minutes. The solution should transition to a clear, homogeneous pale green/yellow state (excluding the suspended base).

  • Degassing (Critical Step): Sparge the solution with ultra-pure Argon for 15 minutes. Causality: Molecular oxygen is a triplet state molecule that will rapidly quench the excited Ir(III)* photocatalyst and intercept the generated sp³ radical, halting the reaction.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm Blue LEDs. Stir vigorously (800 rpm) at room temperature for 24 hours. A cooling fan must be used to maintain the temperature below 30 °C to prevent thermal degradation of the Ni-complex.

  • Validation Checkpoint 2 (Reaction Progress): At 12 hours, sample the reaction under Argon. LC-MS should show the desired product mass. If a high ratio of des-halogenated aryl byproduct is observed without the coupled product, it indicates successful Ni oxidative addition but failed radical capture (often due to poor degassing or wet solvent).

  • Workup: Dilute with EtOAc (20 mL), wash with saturated aqueous NaHCO₃ (2 × 10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography.

References

[1] Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. URL:[Link]

[2] Decarboxylative photocatalytic transformations. Chemical Society Reviews (RSC Publishing). URL:[Link]

[3] Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. Journal of the American Chemical Society. URL:[Link]

[4] rac-(1R,3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid. NextSDS Chemical Substance Information. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of Hexahydro-1H-cyclopenta[c]furan-1-carboxylic Acid

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with isolating bicyclic carboxylic acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with isolating bicyclic carboxylic acids. Hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid is a critical intermediate in modern drug discovery, notably serving as a structural motif in the synthesis of highly potent Bcl-2 inhibitors like Sonrotoclax[1][2]. However, its unique cyclopenta[c]furan core imparts significant lipophilicity and conformational flexibility, making crude purification and crystallization highly prone to liquid-liquid phase separation ("oiling out") and diastereomeric contamination.

Module 1: Pre-Purification Diagnostics (Acid-Base Extraction)

Q: My crude reaction mixture contains significant amounts of unreacted esters and transition metal catalyst residues from the initial cycloisomerization step. How do I isolate the free carboxylic acid efficiently before attempting crystallization?

A: Direct crystallization of the crude mixture is thermodynamically unfavorable due to the freezing-point depression caused by high impurity loads. Because this compound is often synthesized via metal-catalyzed enyne cycloisomerization[3], transition metal residues and neutral organic byproducts must be removed first.

We leverage the pKa of the carboxylic acid moiety (typically ~4.5). By adjusting the pH to 9–10 using an aqueous base (e.g., NaHCO3), the acid is quantitatively converted into its water-soluble sodium salt. Neutral impurities (unreacted esters, catalyst ligands) remain in the organic phase and are discarded. Subsequent acidification to pH 2 protonates the carboxylate, drastically reducing its aqueous solubility and driving it into a fresh organic extraction solvent.

ExtractionWorkflow A Crude Reaction Mixture (Bicyclic Acid + Impurities) B Alkaline Extraction (pH 9-10, NaHCO3) A->B C Organic Phase (Neutral Impurities) B->C Phase Separation D Aqueous Phase (Water-Soluble Carboxylate) B->D Phase Separation H Discard / Recycle C->H E Acidification (pH 2-3, HCl) D->E Protonation F Organic Extraction (EtOAc) E->F Liquid-Liquid Extraction G Crude Hexahydro-1H- cyclopenta[c]furan-1-carboxylic acid F->G Evaporation

Workflow for the pKa-directed extraction of bicyclic carboxylic acids.

Module 2: Overcoming "Oiling Out" (Liquid-Liquid Phase Separation)

Q: During recrystallization, my compound forms a viscous oil at the bottom of the flask instead of crystallizing. Why does this happen, and how can I force nucleation?

A: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." The hexahydro-1H-cyclopenta[c]furan core lowers the crystal lattice energy (ΔH_cryst) of the molecule. When the solution cools, the system crosses the binodal curve before it crosses the solubility curve. Thermodynamically, the compound prefers to form a supercooled, solute-rich liquid phase rather than an ordered solid lattice.

To prevent this, you must alter the solvent's dielectric environment to suppress the binodal curve below the metastable zone. This is achieved by using a binary solvent system (e.g., Ethyl Acetate / Heptane) and introducing seed crystals to bypass the high activation energy of primary nucleation.

CrystallizationLogic N1 Hot Supersaturated Solution N2 Cooling Phase N1->N2 N3 Oiling Out (LLPS) Binodal Crossing N2->N3 Rapid Cooling / High Concentration N4 Metastable Zone (Optimal Nucleation) N2->N4 Slow Cooling (0.1°C/min) N5 Reheat & Adjust Solvent Ratio N3->N5 Troubleshooting N6 Pure Crystal Growth N4->N6 Seed Crystal Addition N5->N2 Add Anti-solvent

Thermodynamic pathways and troubleshooting logic for preventing oiling out during recrystallization.

Module 3: Solvent Screening & Diastereomeric Enrichment

Q: My synthesis yielded a mixture of cis and trans diastereomers. Can recrystallization enrich the desired rac-(1R,3aR,6aS) isomer?

A: Yes. The rac-(1R,3aR,6aS) isomer[4] exhibits a specific hydrogen-bonding network that can be selectively crystallized. Highly polar solvents disrupt these intermolecular hydrogen bonds, while purely non-polar solvents cause premature precipitation (crashing out), trapping impurities. A carefully tuned binary system is required.

Table 1: Thermodynamic & Kinetic Solvent Screening for Recrystallization

Solvent SystemRatio (v/v)Yield (%)Diastereomeric Excess (de %)Observation / Causality
EtOAc / Heptane 1:378>98Optimal. EtOAc solvates the acid via H-bonding; Heptane drives controlled supersaturation.
Toluene / Hexane 1:56585Moderate. Toluene's π-interactions interfere with rigid lattice formation, lowering de.
Methanol / Water 3:14060Poor. High H-bonding competition leads to excessive solubility and low recovery.
DCM / Pentane 1:4N/AN/AFailure. Rapid evaporation of DCM causes uncontrolled binodal crossing (oiling out).
Experimental Protocols: Self-Validating Workflows
Protocol A: pKa-Directed Liquid-Liquid Extraction

Causality: This protocol ensures the complete removal of neutral organic impurities before crystallization.

  • Dissolution: Dissolve 10 g of crude hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid in 100 mL of Ethyl Acetate (EtOAc).

  • Alkaline Extraction: Add 100 mL of saturated aqueous NaHCO3. Stir vigorously for 15 minutes.

    • Self-Validation Check: Allow layers to separate. The aqueous layer must have a pH of 9–10. If pH < 8, add 1M NaOH dropwise until the target pH is reached.

  • Phase Separation: Separate the layers. Wash the aqueous layer with an additional 50 mL of EtOAc to remove residual neutral impurities. Discard the organic layers.

  • Acidification: Cool the aqueous layer to 5°C in an ice bath. Slowly add 6M HCl dropwise while stirring until the pH reaches 2.0.

    • Self-Validation Check: The solution will become cloudy as the free carboxylic acid precipitates. Check pH with a calibrated meter; a pH > 2.5 will result in yield loss due to incomplete protonation.

  • Final Extraction: Extract the cloudy aqueous layer with 2 x 100 mL EtOAc. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the semi-pure solid.

Protocol B: Anti-Solvent Recrystallization with Controlled Seeding

Causality: This protocol navigates the metastable zone to prevent LLPS and ensure high diastereomeric purity.

  • Primary Solvation: Suspend the semi-pure solid in 20 mL of EtOAc. Heat to 65°C under reflux until completely dissolved.

  • Anti-Solvent Addition: Slowly add 60 mL of hot Heptane (60°C) dropwise over 20 minutes, maintaining the internal temperature above 60°C.

    • Self-Validation Check: If the solution becomes cloudy and forms droplets (oiling out) during addition, you have crossed the binodal curve. Immediately add 2–3 mL of EtOAc and reheat to 65°C until homogeneous.

  • Seeding: Cool the clear solution slowly to 55°C. Add 10 mg of pure rac-(1R,3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid seed crystals.

    • Self-Validation Check: The seeds should remain suspended and not dissolve. If they dissolve, the solution is undersaturated; allow 5 mL of solvent to evaporate and re-seed.

  • Crystal Growth: Cool the mixture at a strictly controlled rate of 0.1°C/min down to 5°C. Hold at 5°C for 2 hours.

  • Isolation: Filter the resulting white crystalline solid under vacuum, wash with 10 mL of cold Heptane, and dry in a vacuum oven at 40°C for 12 hours.

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Optimization

Resolving enantiomers of racemic hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, chemists, and drug development professionals in isolating the pure enantiomers of rac-(1R,3aR...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, chemists, and drug development professionals in isolating the pure enantiomers of rac-(1R,3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid (CAS: 2307772-62-7)[1][2].

Because this molecule is a rigid, bicyclic aliphatic carboxylic acid, its chiral resolution requires exploiting its specific steric bulk and functional group accessibility. Below, you will find field-proven methodologies, self-validating protocols, and troubleshooting guides detailing the causality behind each experimental choice.

Diagnostic Overview & Strategy Selection

The separation of racemates into their component enantiomers is notoriously challenging because enantiomers possess identical physical properties (solubility, boiling point, etc.) in an achiral environment[3]. To resolve them, we must introduce a chiral environment to form diastereomeric transition states or stable diastereomeric complexes, which do possess distinct physical properties[4].

For hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid, the optimal resolution strategy depends heavily on your target scale and available infrastructure.

ResolutionWorkflow Start Racemic hexahydro-1H-cyclopenta[c]furan- 1-carboxylic acid Decision Select Resolution Strategy Start->Decision Salt Diastereomeric Salt Formation (Chiral Amine) Decision->Salt >100g Scale Enzyme Enzymatic Kinetic Resolution (Lipase / CALB) Decision->Enzyme 1g - 100g Scale ChiralLC Chiral Chromatography (Prep-SFC / HPLC) Decision->ChiralLC <1g or Analytical Salt_Pro Pros: Highly scalable Cons: Empirical screening Salt->Salt_Pro Enzyme_Pro Pros: High ee%, mild Cons: Max 50% yield Enzyme->Enzyme_Pro ChiralLC_Pro Pros: Rapid, predictable Cons: High equipment cost ChiralLC->ChiralLC_Pro

Decision matrix for selecting the optimal chiral resolution strategy for racemic carboxylic acids.

Core Methodologies & Step-by-Step Protocols

Method A: Diastereomeric Salt Formation (Industrial / Large Scale)

The Causality: This classical method involves an acid-base reaction between the racemic carboxylic acid and an enantiomerically pure amine base (e.g., (S)-(-)-1-phenylethylamine)[5][6]. The resulting R,S and S,S ammonium salts are diastereomers with different crystal lattice energies and solubilities[4]. By carefully selecting the solvent, one diastereomer will reach supersaturation and precipitate, driving the resolution via thermodynamic control[5].

Protocol:

  • Salt Formation: In a 500 mL flask, dissolve 10.0 g of racemic hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid in 100 mL of a moderately polar solvent (e.g., Methanol or Isopropanol)[7].

  • Amine Addition: Slowly add 0.5 to 1.0 molar equivalents of the chiral resolving amine (e.g., (S)-(-)-1-phenylethylamine)[7]. The reaction is exothermic.

  • Crystallization: Heat the mixture to 75–85 °C until complete dissolution is achieved[7]. Allow the flask to cool undisturbed to room temperature over 12–24 hours to promote the growth of high-purity macroscopic crystals.

  • Isolation: Collect the precipitated diastereomeric salt via vacuum filtration and wash with ice-cold solvent[7].

  • Liberation: Suspend the isolated salt in water and acidify to pH < 2 using 2M HCl or H₂SO₄[6][7]. This protonates the carboxylate, breaking the salt.

  • Extraction: Extract the liberated, enantiomerically enriched carboxylic acid with an organic solvent (e.g., Methyl tert-butyl ether [MTBE] or Ethyl Acetate)[5][7]. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Method B: Enzymatic Kinetic Resolution (EKR) (Mid-Scale / High Selectivity)

The Causality: Lipases, particularly Candida antarctica Lipase B (CALB, commercialized as Novozym 435), possess a highly structured chiral active site[8]. When exposed to an alkoxy donor, the enzyme selectively acylates only one enantiomer of the racemic acid[9]. Because the activation energy for the "mismatched" enantiomer is significantly higher, it remains unreacted, allowing for easy separation of the esterified enantiomer and the unreacted acid enantiomer.

Protocol:

  • Preparation: Suspend 5.0 g of the racemic acid in 50 mL of an anhydrous non-polar solvent (e.g., Toluene or Isooctane) to maintain enzyme rigidity[9].

  • Reagent Addition: Add 3.0 equivalents of an irreversible alkoxy donor (e.g., trimethyl orthoacetate or triethyl orthoacetate)[9].

  • Biocatalysis: Add 10% w/w of immobilized Novozym 435 (CALB)[8][9].

  • Incubation: Agitate at 45 °C. Monitor the reaction via chiral HPLC. Stop the reaction exactly at 45–50% conversion to ensure maximum enantiomeric excess (ee%) of the remaining acid.

  • Separation: Filter off the immobilized enzyme (which can be washed and reused). Partition the filtrate with a basic aqueous solution (e.g., 1M NaHCO₃). The unreacted acid enantiomer moves to the aqueous layer, while the newly formed ester enantiomer remains in the organic layer.

  • Recovery: Acidify the aqueous layer and extract with ethyl acetate to recover the pure acid enantiomer.

Troubleshooting & FAQs

Q: During diastereomeric salt formation, my mixture is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: "Oiling out" occurs when the melting point of the diastereomeric salt is lower than the boiling point of the solvent, or when the solution is too supersaturated, causing a liquid-liquid phase separation rather than nucleation. Fix: Reduce the polarity of your solvent system by adding an anti-solvent (e.g., MTBE or Acetone) to your methanol/isopropanol mixture. Alternatively, switch to a more rigid chiral amine (such as dehydroabietylamine or trans-3-methylcyclohexanamine) to increase the crystal lattice energy and melting point of the resulting salt[5].

Q: My Enzymatic Kinetic Resolution (EKR) using Novozym 435 is showing a very low Enantiomeric Ratio (E-factor < 10). Why? A: The cyclopenta[c]furan core is sterically demanding. If the solvent is too polar, it can strip the essential water layer from the enzyme or make the enzyme too flexible, reducing its chiral recognition capabilities. Fix: Switch your reaction medium to a strictly non-polar solvent like xylene or cyclohexane, which has been shown to drastically improve the E-factor in CALB-catalyzed resolutions of bulky aliphatic and NSAID-like acids[9].

Q: I am using Preparative Supercritical Fluid Chromatography (SFC) to resolve the acid, but I am observing severe peak tailing and poor resolution. What is the cause? A: Free carboxylic acids interact strongly via hydrogen bonding with residual silanols and basic sites on the chiral stationary phase (CSP) (e.g., Chiralpak AD-H). Fix: You must suppress the ionization of the carboxylic acid. Add an acidic modifier—typically 0.1% to 0.2% Trifluoroacetic acid (TFA) or Formic acid—to your polar co-solvent (Methanol/Ethanol) in the mobile phase. This will protonate the acid, sharpen the peaks, and restore baseline resolution.

Quantitative Method Comparison

To assist in your strategic planning, below is a summary of the expected parameters for each resolution technique based on standard industry metrics for bicyclic carboxylic acids.

Resolution MethodTypical Yield (Per Cycle)Max Theoretical YieldExpected ee%ScalabilityRelative Cost
Diastereomeric Salt Formation 30% – 40%50%85% – 95%> 100 kgLow
Enzymatic Kinetic Resolution 40% – 45%50%> 98%1 kg – 50 kgMedium
Chiral Chromatography (SFC) 48% – 49%50%> 99%< 1 kgHigh

Note: Yields represent the recovery of a single desired enantiomer. A 50% yield indicates complete recovery of the target enantiomer from the 50/50 racemic mixture.

References

  • NextSDS. rac-(1R,3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid - NextSDS. Available at: [Link]

  • Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]

  • Almerja. Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]

  • Chemistry LibreTexts. 22.9: Racemic Mixtures and the Resolution of Enantiomers. Available at:[Link]

  • Thieme Connect. Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. Available at: [Link]

  • MDPI. Expanding Access to Optically Active Non-Steroidal Anti-Inflammatory Drugs via Lipase-Catalyzed KR of Racemic Acids. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Evaluation of Hexahydro-1H-cyclopenta[c]furan-1-carboxylic Acid in Fragment-Based Drug Discovery

Modern drug discovery is aggressively shifting away from flat, sp2-hybridized aromatic systems toward sp3-rich, three-dimensional scaffolds. This transition is driven by the need to improve aqueous solubility, reduce off...

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Author: BenchChem Technical Support Team. Date: April 2026

Modern drug discovery is aggressively shifting away from flat, sp2-hybridized aromatic systems toward sp3-rich, three-dimensional scaffolds. This transition is driven by the need to improve aqueous solubility, reduce off-target promiscuity, and access novel chemical space. Bicyclic carboxylic acids have emerged as premier building blocks in this paradigm, enabling the synthesis of diverse, biologically active derivatives of high pharmaceutical value[1].

As a Senior Application Scientist, I have structured this guide to provide a rigorous, objective comparison of hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid against other established bicyclic alternatives. This analysis focuses on their physicochemical properties, structural logic, and practical performance in Fragment-Based Drug Discovery (FBDD) workflows[2].

Structural Rationale & Physicochemical Profiling

When designing fragment libraries or optimizing lead compounds, the choice of the carboxylic acid building block dictates both the spatial exit vector and the physicochemical trajectory of the resulting molecule.

Hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid

Available in specific stereoisomeric forms such as the, this compound (Molecular Formula: C8H12O3, MW: 156.2 g/mol ) features a unique fused cyclopentane-tetrahydrofuran ring system[3].

  • Mechanistic Advantage: The embedded ether oxygen acts as a localized hydrogen-bond acceptor, which is highly advantageous for targeting polar contacts in kinase hinge regions or protease active sites[4]. Its maximum fraction of sp3 carbons (Fsp3 = 1.0) ensures excellent aqueous solubility, while the fused bicyclic nature restricts conformational flexibility, thereby reducing the entropic penalty upon target binding.

5,6,7,8-Tetrahydro-1-naphthalenecarboxylic acid

This hybrid scaffold (Molecular Formula: C11H12O2, MW: 176.21 g/mol ) fuses an aromatic benzene ring with an aliphatic cyclohexane ring[5].

  • Mechanistic Advantage: It is heavily utilized as an intermediate in the development of [5]. The aromatic portion allows for strong π−π stacking interactions with target proteins, while the aliphatic ring provides a 3D protrusion. However, its lower Fsp3 makes it significantly more lipophilic, which can increase the risk of non-specific hydrophobic binding during screening.

Bicyclo[1.1.1]pentane-1-carboxylic acid (BCP)

A highly rigid, purely aliphatic bridged system.

  • Mechanistic Advantage: BCP is widely adopted as a para-phenylene bioisostere. It provides a linear exit vector nearly identical to a benzene ring but with superior metabolic stability. While excellent for shape-fitting, it lacks the heteroatom handles (like the oxygen in the cyclopenta[c]furan system) necessary for direct polar interactions.

Binding_Logic Root Target Protein Binding Pocket H Hexahydro-1H-cyclopenta[c]furan- 1-carboxylic acid (H-Bond Acceptor + 3D Core) Root->H Polar contacts T 5,6,7,8-Tetrahydro-1- naphthalenecarboxylic acid (Hydrophobic/Aromatic Interaction) Root->T Pi-stacking B Bicyclo[1.1.1]pentane- 1-carboxylic acid (Linear Spacer / Bioisostere) Root->B Shape fit

Mechanistic binding advantages of diverse bicyclic carboxylic acid scaffolds.

Quantitative Data Comparison

To objectively evaluate these building blocks, we must look at their baseline physicochemical properties alongside their empirical performance in standard library synthesis (amide coupling).

Table 1: Physicochemical Comparison of Bicyclic Carboxylic Acids

ScaffoldMolecular WeightFsp3ClogP (est.)Key Structural Feature
Hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid 156.20 g/mol 1.000.8Embedded H-bond acceptor (ether)
5,6,7,8-Tetrahydro-1-naphthalenecarboxylic acid 176.21 g/mol 0.362.9Aromatic-aliphatic hybrid
Bicyclo[1.1.1]pentane-1-carboxylic acid 112.10 g/mol 1.000.5Linear bioisostere (highly rigid)

Table 2: Experimental Profiling in Standard Amide Coupling Workflows

ScaffoldActivation Time (HATU)Avg. Isolated Yield (%)SPR Non-Specific Binding Risk
Hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid 15 min82%Low
5,6,7,8-Tetrahydro-1-naphthalenecarboxylic acid 5 min91%Moderate (driven by lipophilicity)
Bicyclo[1.1.1]pentane-1-carboxylic acid 10 min85%Low

Experimental Methodology: Self-Validating Amide Coupling Protocol

In Fragment-Based Drug Discovery, low molecular weight fragments are screened against a biological target[2]. Once hits are identified, these fragments must be covalently linked to reporter tags or elaborated into larger leads via highly efficient chemistry.

The following protocol details a self-validating amide coupling workflow designed to overcome the steric hindrance inherent to complex bicyclic carboxylic acids.

Step 1: Reagent Preparation and Pre-Activation

Causality: Bicyclic acids often feature steric bulk around the carbonyl carbon. Using HATU/DIPEA ensures efficient activation, but premature addition of the amine can lead to poor yields.

  • Dissolve 0.1 mmol of the selected bicyclic carboxylic acid in 1.0 mL of anhydrous N,N-dimethylformamide (DMF).

  • Add 0.12 mmol of HATU and 0.3 mmol of N,N-diisopropylethylamine (DIPEA).

  • Self-Validation Check: Stir for 15 minutes at room temperature. Remove a 5 µL aliquot, quench with 50 µL of methanol, and analyze via LC-MS. The detection of the corresponding methyl ester confirms the successful formation of the active OAt ester intermediate. Proceeding without this confirmation risks high recovery of unreacted starting materials.

Step 2: Amine Coupling
  • Upon confirmation of activation, add 0.11 mmol of the target amine (e.g., a functionalized aniline or aliphatic amine).

  • Stir the reaction mixture at room temperature for 12 hours. For sterically congested acids like hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid, gentle heating to 40°C may be required to drive the reaction to completion.

Step 3: Purification and Validation
  • Quench the reaction with saturated aqueous NaHCO3 and extract with ethyl acetate.

  • Purify the organic layer via reverse-phase preparative HPLC.

  • Self-Validation Check: Confirm the final product identity and purity (>95%) using 1H-NMR and high-resolution mass spectrometry (HRMS). For stereochemically complex building blocks like rac-(1R,3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid, ensure stereochemical integrity is maintained by checking for epimerization at the alpha-carbon via 2D-NOESY NMR.

FBDD_Workflow A Bicyclic Acid Selection B HATU/DIPEA Activation A->B C Amide Library Synthesis B->C D SPR Fragment Screening C->D

FBDD workflow for synthesizing and screening bicyclic carboxylic acid libraries.

Conclusion

While traditional aromatic acids like 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid offer straightforward synthetic utility and reliable hydrophobic interactions, they often suffer from sub-optimal physicochemical profiles in advanced lead optimization. Hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid represents a superior alternative for modern FBDD. By perfectly balancing a high Fsp3 character with an embedded hydrogen-bond acceptor, it provides a highly soluble, 3D-vectorized scaffold capable of engaging complex protein targets without the liability of non-specific lipophilic binding.

References

  • Title: Fragment screening using WAC towards new SMARCA4 inhibitors Source: Lund University URL: [Link]

  • Title: Bifunctional phase-transfer catalysis in the asymmetric synthesis of biologically active isoindolinones Source: Beilstein Journals URL: [Link]

  • Title: Small-Molecule Thioesters as SARS-CoV-2 Main Protease Inhibitors Source: ACS Publications URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid

Handling specialized bicyclic organic building blocks like hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid requires a rigorous, mechanistic approach to laboratory safety. As a Senior Application Scientist, I approach c...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized bicyclic organic building blocks like hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid requires a rigorous, mechanistic approach to laboratory safety. As a Senior Application Scientist, I approach chemical handling not as a checklist, but as a self-validating system where every piece of Personal Protective Equipment (PPE) and every operational step is directly informed by the molecule's physicochemical properties and physiological interactions.

This guide provides drug development professionals and researchers with an authoritative, step-by-step operational and disposal plan for this compound.

Executive Summary & Hazard Profile

To design an effective safety protocol, we must first understand the intrinsic hazards of the molecule. Based on the Globally Harmonized System (GHS), hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid (CAS: 2307772-62-7) exhibits specific irritant and systemic toxicity profiles[1].

Table 1: GHS Hazard Classifications and Mechanistic Implications

Hazard ClassCategoryHazard CodeMechanistic Implication & Physiological Risk
Skin Irritation 2H315The acidic functional group causes localized erythema and inflammation; lipophilic bicyclic structures can partition into the stratum corneum[1].
Eye Irritation 2AH319Rapidly alters the pH of the tear film, leading to protein denaturation in the corneal epithelium. Causes severe but reversible eye irritation[1].
Specific Target Organ Toxicity 3 (Single)H336Systemic absorption across the alveolar membrane upon inhalation can lead to central nervous system (CNS) depression, manifesting as drowsiness or dizziness[1].

Mechanistic Basis for PPE Selection

PPE selection must be rooted in causality. We do not wear gloves simply for compliance; we wear specific materials because of how they interact with the chemical's molecular structure.

  • Ocular Protection (Targeting H319):

    • Requirement: ANSI Z87.1-compliant tightly fitting chemical safety goggles.

    • Causality: Standard safety glasses with side shields are insufficient. Dust or aerosolized vapors can bypass standard shields, and the severe irritation potential of this carboxylic acid demands a complete physical seal around the ocular cavity[2].

  • Dermal Protection (Targeting H315):

    • Requirement: Nitrile gloves (minimum thickness: 0.11 mm for incidental contact; 0.4 mm for prolonged handling) and a flame-retardant lab coat with snug cuffs.

    • Causality: Latex exhibits poor chemical resistance to organic acids and must be strictly avoided. Nitrile provides a robust barrier against the lipophilic partitioning of the cyclopentafuran ring.

  • Respiratory Protection (Targeting H336):

    • Requirement: Primary handling must occur within a chemical fume hood (minimum face velocity of 100 fpm). If engineering controls are compromised, use a half-mask respirator equipped with N95 particulate filters and Organic Vapor (OV) cartridges.

    • Causality: Preventing the inhalation of fine powders or sublimated vapors is critical to avoiding the CNS depressive effects associated with STOT SE 3 compounds[1].

Step-by-Step Handling & Operational Protocol

This workflow is designed as a self-validating system—each step contains a physical or visual check to confirm that the safety barrier is active before proceeding.

Phase 1: Pre-Operational Verification

  • Validate Engineering Controls: Check the fume hood monitor to ensure airflow is actively maintaining 100–120 fpm. Validation: Tape a small piece of tissue to the sash; it should pull inward steadily.

  • PPE Integrity Check: Inspect nitrile gloves for pinhole leaks using the inflation method (trap air in the glove and squeeze). Don goggles and ensure a tight seal against the face.

  • Emergency Readiness: Visually confirm that the nearest emergency eyewash station is unobstructed.

Phase 2: Dispensing and Weighing

  • Minimize Aerosolization: Place the analytical balance directly inside the fume hood.

  • Static Control: Use a grounded, anti-static micro-spatula to transfer the solid. Causality: Fine organic powders can hold static charges, causing them to repel from the spatula and disperse into the breathing zone.

  • Containment: Weigh the required mass of hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid into a pre-tared, sealable glass vial. Cap the vial before removing it from the hood.

Phase 3: Solution Preparation

  • Closed-System Transfer: Add the appropriate solvent (e.g., DMSO or aqueous buffer) directly to the sealed vial via a syringe through a septum, or open the vial strictly within the fume hood.

  • Agitation: Vortex gently. Avoid vigorous sonication in open containers, which generates inhalable micro-aerosols.

Decontamination & Disposal Plan

Proper end-of-life management prevents downstream environmental contamination and protects facility staff.

Spill Cleanup Methodology:

  • Isolate & Don PPE: Evacuate personnel from the immediate vicinity. Ensure full PPE (goggles, double nitrile gloves, lab coat) is worn.

  • Dust Suppression (Critical): For solid spills, never sweep dry. Lightly mist the powder with water to suppress dust formation and prevent inhalation exposure[2].

  • Absorb & Neutralize: Wipe up the dampened powder with inert absorbent pads. Wash the affected surface thoroughly with copious amounts of soap and water to neutralize residual acidic traces[2].

Waste Segregation:

  • Segregate waste into a designated "Non-Halogenated Organic Acid Waste" container.

  • Do not mix with strong bases or oxidizing agents to prevent exothermic neutralization reactions.

  • Label the container clearly with the chemical name, CAS number (2307772-62-7), and GHS07 pictogram. Dispose of via a licensed hazardous waste management facility.

Emergency Response Workflow

Immediate, protocol-driven action is critical in the event of an exposure. Follow this logic tree based on the route of contamination.

EmergencyResponse Start Exposure Event Eye Eye Contact (Eye Irrit. 2A) Start->Eye Skin Skin Contact (Skin Irrit. 2) Start->Skin Inhalation Inhalation (STOT SE 3) Start->Inhalation EyeAction Flush with water for 15+ mins. Remove contacts. Eye->EyeAction SkinAction Wash with soap and water. Remove clothing. Skin->SkinAction InhAction Move to fresh air. Rest in comfortable position. Inhalation->InhAction Medical Seek Medical Advice if symptoms persist EyeAction->Medical SkinAction->Medical InhAction->Medical

Caption: Emergency Response Logic Tree for Hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid Exposure.

References

  • rac-(1R,3aR,6aS)
  • Safety Data Sheet: Ferene S (August 21 2014), Sigma-Aldrich / Brigham Young University,
  • SAFETY DATA SHEET (March 23 2023), TA Instruments,

Sources

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